molecular formula C26H32O13 B1170227 6-O-trans-p-Coumaroylshanzhiside methyl ester CAS No. 1246012-26-9

6-O-trans-p-Coumaroylshanzhiside methyl ester

Cat. No. B1170227
CAS RN: 1246012-26-9
M. Wt: 552.5 g/mol
InChI Key:
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Description

6-O-trans-p-Coumaroylshanzhiside methyl ester is a compound isolated from various plant species, showing significance in phytochemical studies due to its unique structure and potential biological activities. Its derivation from coumaric acid and shanzhiside methyl ester highlights its role in plant metabolism and potential therapeutic applications.

Synthesis Analysis

The synthesis of related coumarin derivatives, such as those from (coumarin-4-yl)methyl-caged adenosine cyclic monophosphates, involves photolabile protection techniques to study biochemical processes, indicating a methodological approach to synthesizing and modifying compounds like 6-O-trans-p-Coumaroylshanzhiside methyl ester for specific studies (Eckardt et al., 2002).

Molecular Structure Analysis

Chemical Reactions and Properties

The photodimerization of coumarins, including derivatives close to 6-O-trans-p-Coumaroylshanzhiside methyl ester, highlights the chemical reactions they undergo, which is critical for understanding their reactivity and potential applications in chemical synthesis (Yu et al., 2003).

Physical Properties Analysis

While specific physical properties of 6-O-trans-p-Coumaroylshanzhiside methyl ester are not detailed in the available literature, studies on related compounds provide insights into solubility, photostability, and other physical characteristics crucial for their handling and application in research.

Chemical Properties Analysis

The electron-transfer reactions of cinnamic acids and their methyl esters with DPPH radicals indicate the antioxidative potential of coumaric acid derivatives, suggesting that 6-O-trans-p-Coumaroylshanzhiside methyl ester may also exhibit similar chemical properties (Foti et al., 2004).

Scientific Research Applications

  • Isolation from Natural Sources : This compound has been isolated from plants like Callicarpa formosana, known for its various medicinal properties. The isolation and structure elucidation of such compounds are crucial for understanding their potential applications in pharmacology and biochemistry (Wang et al., 2010).

  • Metabolism in Animals : Research involving the metabolism of related compounds in rats has shed light on how such substances are processed in the body, which is essential for developing therapeutic applications (Yan et al., 2011).

  • Antiviral Properties : Iridoid glycosides, including compounds similar to 6-O-trans-p-Coumaroylshanzhiside methyl ester, have been studied for their potent in vitro activity against respiratory syncytial virus, suggesting potential use in antiviral therapies (Chen et al., 1998).

  • Chemical Constituents of Plants : It has been identified in various plants, contributing to the understanding of the chemical makeup of medicinal plants and their potential therapeutic applications (Tuntiwachwuttikul et al., 1998).

  • Biochemical Studies and Synthetic Applications : Its presence in different natural sources and its relevance in biochemical pathways and synthetic applications have been a subject of study, indicating its potential utility in various industrial and pharmaceutical contexts (Elliot et al., 2017).

properties

IUPAC Name

methyl (1S,4aS,5R,7S,7aS)-7-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O13/c1-26(34)9-15(37-17(29)8-5-12-3-6-13(28)7-4-12)18-14(23(33)35-2)11-36-24(19(18)26)39-25-22(32)21(31)20(30)16(10-27)38-25/h3-8,11,15-16,18-22,24-25,27-28,30-32,34H,9-10H2,1-2H3/b8-5+/t15-,16-,18+,19-,20-,21+,22-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUUHRZMAAUFHL-OKHNFGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098815
Record name Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-trans-p-Coumaroylshanzhiside methyl ester

CAS RN

1246012-26-9
Record name Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246012-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the source of 6-O-trans-p-coumaroylshanzhiside methyl ester?

A1: This compound was isolated from the ethanol extract of the twigs and leaves of Callicarpa formosana var. formosana. []

Q2: What kind of compound is 6-O-trans-p-coumaroylshanzhiside methyl ester?

A2: The abstract identifies it as one of four new iridoid glycosides discovered in the plant. [] Iridoid glycosides are a class of natural products known for their diverse biological activities.

Q3: How was the structure of 6-O-trans-p-coumaroylshanzhiside methyl ester confirmed?

A3: The researchers used extensive spectroscopic analysis to elucidate the structure of the compound. [] This likely includes techniques like NMR spectroscopy and mass spectrometry.

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